4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-ethoxybenzamide
Overview
Description
4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-ethoxybenzamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a benzamide core substituted with various functional groups, including an amino group, a benzyl group, a morpholine ring, a chlorine atom, and an ethoxy group. These substitutions contribute to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
The primary target of 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-ethoxybenzamide is the gastrointestinal tract . This compound has been identified as a member of a series of selective and potent gastroprokinetic agents .
Mode of Action
The compound interacts with its target, the gastrointestinal tract, to enhance gastric emptying
Biochemical Pathways
The compound affects the gastroprokinetic pathway . This pathway is responsible for the movement of contents within the gastrointestinal tract. By enhancing this pathway, the compound can improve the symptoms of conditions like gastroparesis, where gastric emptying is delayed .
Result of Action
The result of the compound’s action is an improvement in gastric emptying . This can alleviate symptoms of conditions like gastroparesis, which is characterized by delayed gastric emptying .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-ethoxybenzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core. This can be achieved by reacting 5-chloro-2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
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Introduction of the Amino Group: : The amino group can be introduced via nitration of the benzamide followed by reduction. Nitration is typically carried out using a mixture of concentrated nitric and sulfuric acids, and the resulting nitro compound is reduced using a reducing agent such as tin(II) chloride or hydrogenation over a palladium catalyst.
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Attachment of the Benzyl and Morpholine Groups: : The benzyl group and the morpholine ring are introduced through a nucleophilic substitution reaction. This involves the reaction of the amino-substituted benzamide with benzyl chloride and morpholine in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, such as temperature, pressure, and pH, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
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Reduction: : Reduction reactions can convert nitro groups back to amino groups. Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the benzyl and morpholine positions. Halogenated reagents and strong bases are commonly used in these reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, palladium on carbon (Pd/C) for hydrogenation.
Bases: Sodium hydride, potassium carbonate.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups at the benzyl or morpholine positions.
Scientific Research Applications
4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-ethoxybenzamide has several applications in scientific research:
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Medicinal Chemistry: : It is studied for its potential as a gastroprokinetic agent, which can enhance gastrointestinal motility. This makes it a candidate for treating conditions like gastroparesis.
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Biological Studies: : The compound’s interactions with various biological targets, such as receptors and enzymes, are of interest. It can be used to study the mechanisms of action of similar therapeutic agents.
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Chemical Biology: : It serves as a tool compound in chemical biology to probe the function of specific proteins and pathways.
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Industrial Applications: : Its derivatives may be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Metoclopramide: A well-known gastroprokinetic agent that also acts on serotonin receptors.
Domperidone: Another gastroprokinetic agent with a similar mechanism of action but different chemical structure.
Mosapride: A compound with a similar benzamide core and gastroprokinetic activity.
Uniqueness
4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-ethoxybenzamide is unique due to its specific substitutions, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other gastroprokinetic agents. Its combination of a benzyl group, morpholine ring, and ethoxy group is not commonly found in similar compounds, potentially leading to unique interactions with biological targets and different therapeutic profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-amino-N-[(4-benzylmorpholin-2-yl)methyl]-5-chloro-2-ethoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3/c1-2-27-20-11-19(23)18(22)10-17(20)21(26)24-12-16-14-25(8-9-28-16)13-15-6-4-3-5-7-15/h3-7,10-11,16H,2,8-9,12-14,23H2,1H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMRXDXYXHBNIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=CC=C3)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70920928 | |
Record name | 4-Amino-N-[(4-benzylmorpholin-2-yl)methyl]-5-chloro-2-ethoxybenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70920928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112885-33-3 | |
Record name | 4-Amino-N-((4-benzyl-2-morpholinyl)-methyl)-5-chloro-2-ethoxybenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112885333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-N-[(4-benzylmorpholin-2-yl)methyl]-5-chloro-2-ethoxybenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70920928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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